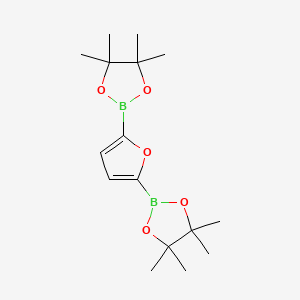

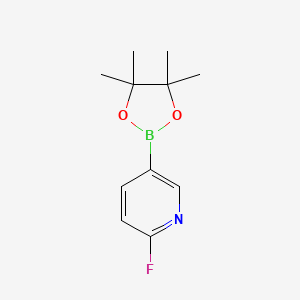

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die biowissenschaftliche Forschung eingesetzt werden kann . Es ist ein Boronsäurederivat mit der Summenformel C11H15BFNO2 und einem Molekulargewicht von 223,05 . Diese Verbindung ist bekannt für ihre Nützlichkeit in verschiedenen organischen Synthesereaktionen, insbesondere im Bereich der medizinischen Chemie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin beinhaltet typischerweise die Suzuki-Miyaura-Kupplungsreaktion. Diese Reaktion ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Der Prozess umfasst die Kupplung einer Aryl- oder Vinylboronsäure mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base . Die Reaktionsbedingungen sind in der Regel mild und tolerant gegenüber verschiedenen funktionellen Gruppen, was sie zu einer vielseitigen Methode zur Synthese von Boronsäureestern macht.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich, um Konsistenz und Effizienz zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Wird in der Synthese von pharmazeutischen Verbindungen durch Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Organische Synthese: Dient als Baustein für die Synthese komplexer organischer Moleküle.

Materialwissenschaft: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.

Biologische Forschung: Wird als biochemisches Reagenz in verschiedenen biologischen Assays eingesetzt.

Safety and Hazards

Wirkmechanismus

Der Wirkungsmechanismus von 5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin beinhaltet hauptsächlich seine Rolle als Reagenz in chemischen Reaktionen. Bei der Suzuki-Miyaura-Kupplung unterliegt der Boronsäureester einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung, um das gewünschte Biarylprodukt zu bilden . Die Bor-Einheit in der Verbindung wirkt als Nukleophil und erleichtert die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen.

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boron-oxygen bonds, which are critical for the stability and reactivity of the compound in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of various proteins. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to understand these processes for its effective use in research and therapy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoropyridine-5-boronic acid pinacol ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic esters.

Industrial Production Methods

Industrial production of 2-Fluoropyridine-5-boronic acid pinacol ester follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid, um eine neue Kohlenstoff-Kohlenstoff-Bindung zu bilden.

Protodeboronierung: Diese Reaktion beinhaltet die Entfernung der Bor-Einheit aus dem Boronsäureester, typischerweise unter Verwendung eines radikalen Ansatzes.

Oxidation: Der Boronsäureester kann oxidiert werden, um den entsprechenden Alkohol oder Keton zu bilden.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Basen: Wie Kaliumcarbonat oder Natriumhydroxid, die verwendet werden, um die Kupplungsreaktion zu erleichtern.

Radikale Initiatoren: Werden in Protodeboronierungsreaktionen verwendet.

Wichtige gebildete Produkte

Biarylverbindungen: Entstehen aus Suzuki-Miyaura-Kupplungsreaktionen.

Alkohole und Ketone: Entstehen aus Oxidationsreaktionen.

Kohlenwasserstoffe: Entstehen aus Protodeboronierungsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

5-(Pinacolat-2,3-dimethylbutan-2,3-diyl)boronsäure-2-fluorpyridin ist aufgrund seines spezifischen Substitutionsschemas am Pyridinring einzigartig, das eine besondere Reaktivität und Selektivität in chemischen Reaktionen verleiht. Seine Pinacol-Ester-Einheit sorgt für Stabilität und einfache Handhabung im Vergleich zu anderen Boronsäuren, was es zu einem wertvollen Reagenz in der organischen Synthese macht.

Eigenschaften

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRQMCKFLGPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479299 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444120-95-0 | |

| Record name | 2-Fluoropyridine-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of tau PET radioligand RO948?

A1: this compound (4) serves as a crucial building block in the synthesis of both the non-radioactive ligand (1) and the precursor for the radiolabeled [18F]RO948 ([18F]1). [] It participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3) to form the core structure of the target molecule. This reaction highlights the compound's utility as a versatile reagent in organic synthesis, particularly for constructing complex molecules like PET radioligands.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)